molecular formula C20H15ClN2O3 B5999747 N-benzhydryl-2-chloro-4-nitrobenzamide

N-benzhydryl-2-chloro-4-nitrobenzamide

Cat. No.: B5999747
M. Wt: 366.8 g/mol
InChI Key: IOXKOQLKKRZLDX-UHFFFAOYSA-N
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Description

N-benzhydryl-2-chloro-4-nitrobenzamide is a substituted benzamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the amide nitrogen. Its core structure consists of a benzamide ring substituted with a chlorine atom at position 2 and a nitro group at position 2. This compound’s molecular formula is C₂₀H₁₅ClN₂O₃, with a molar mass of 366.8 g/mol.

Properties

IUPAC Name

N-benzhydryl-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-18-13-16(23(25)26)11-12-17(18)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXKOQLKKRZLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-2-chloro-4-nitrobenzamide typically involves the reaction of benzhydryl chloride with 2-chloro-4-nitrobenzoic acid in the presence of a suitable base, such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-2-chloro-4-nitrobenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Nucleophilic substitution: N-benzhydryl-2-chloro-4-aminobenzamide.

    Reduction: N-benzhydryl-2-chloro-4-aminobenzamide.

    Oxidation: Benzhydryl alcohol derivatives.

Comparison with Similar Compounds

Clonitralid (5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide)

  • Molecular Formula : C₁₃H₉Cl₂N₂O₄
  • Molar Mass : 306.12 g/mol
  • Key Features: Contains a hydroxyl group at position 2 and a nitro group at position 4 on the benzamide ring. Forms a 1:1 complex with 2-aminoethanol, enhancing solubility .
  • Applications : Acts as a molluscicide, differing from this compound, which lacks reported biological activity in the provided evidence.

N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide

  • Key Features :
    • Structural isomer with nitro groups at positions 2 (benzamide ring) and 4 (aniline ring).
    • Crystallographic studies (Acta Crystallographica Section E) reveal planar amide groups and intermolecular hydrogen bonding, which may influence stability .

4-Chloro-N-(2-methoxyphenyl)benzamide

  • Molecular Formula: C₁₄H₁₂ClNO₂
  • Molar Mass : 261.70 g/mol
  • Key Features: Methoxy group at position 2 on the aniline ring instead of benzhydryl. Single-crystal X-ray studies show non-planar conformation due to steric hindrance, contrasting with the planar structure of this compound .

Functional Analogues

N-benzhydryl-2-(4-chlorophenyl)acetamide

  • Molecular Formula: C₂₁H₁₈ClNO
  • Molar Mass : 335.83 g/mol
  • Key Features :
    • Acetamide backbone instead of benzamide.
    • Retains the benzhydryl group but lacks nitro substitution, reducing electrophilicity compared to this compound .

2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide

  • Molecular Formula : C₂₁H₁₄ClN₃O₃S
  • Molar Mass : 435.87 g/mol
  • The nitro group at position 4 and chloro at position 2 mirror the substitution pattern in this compound, but the benzothiazole moiety introduces distinct electronic properties .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound C₂₀H₁₅ClN₂O₃ 366.8 Benzhydryl, Cl (2), NO₂ (4) Steric bulk, uncharacterized bioactivity
Clonitralid C₁₃H₉Cl₂N₂O₄ 306.12 Cl (5), OH (2), NO₂ (4) Molluscicide, 2-aminoethanol complex
N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 321.67 NO₂ (2,4), Cl (2) Planar crystal structure
4-Chloro-N-(2-methoxyphenyl)benzamide C₁₄H₁₂ClNO₂ 261.70 OCH₃ (2), Cl (4) Non-planar conformation
2-Chloro-N-[4-(6-methylbenzothiazol-2-yl)phenyl]-4-nitrobenzamide C₂₁H₁₄ClN₃O₃S 435.87 Benzothiazole, NO₂ (4), Cl (2) Kinase inhibition potential

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